5-(Benzyloxy)pentylmagnesium bromide
Description
5-(Benzyloxy)pentylmagnesium bromide is a Grignard reagent characterized by a pentyl chain substituted with a benzyloxy (-OCH₂C₆H₅) group at the 5-position. This structural feature distinguishes it from simpler alkyl or aryl Grignard reagents, as the electron-rich benzyloxy group introduces steric bulk and electronic modulation to the magnesium center. Such modifications influence its reactivity in organic synthesis, particularly in nucleophilic additions to carbonyl compounds or cross-coupling reactions.
Properties
IUPAC Name |
magnesium;pentoxymethylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEKJRXETGSKKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Benzyloxy)pentylmagnesium bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with magnesium in the presence of an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition.
Halides: Alkyl halides are used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Alkyl Chains: From substitution reactions.
Coupled Products: From cross-coupling reactions
Scientific Research Applications
5-(Benzyloxy)pentylmagnesium bromide is used in various fields of scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.
Drug Discovery: It is used in the creation of pharmaceutical intermediates.
Material Science: It is involved in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1 summarizes key structural and electronic differences between 5-(benzyloxy)pentylmagnesium bromide and analogous Grignard reagents:
Key Observations :
- Compared to benzyl magnesium bromide, the extended alkyl chain in this compound increases steric hindrance, which may limit its utility in sterically demanding reactions .
Key Observations :
- Pentylmagnesium bromide is favored in aliphatic chain elongations (e.g., angustureine synthesis), while this compound may serve as a protected intermediate in multistep syntheses requiring alcohol functionalities .
- Benzyl magnesium bromide outperforms both pentyl derivatives in arylations due to resonance stabilization of the benzyl-Mg bond .
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